

Spectroscopic Data for 1,2,3-Trinitrobenzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,2,3-Trinitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **1,2,3-trinitrobenzene**, a significant compound in various research and development fields. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted data based on established principles of spectroscopy for nitroaromatic compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of **1,2,3-trinitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **1,2,3-trinitrobenzene**. The asymmetry of the molecule leads to a distinct set of signals for both proton (^1H) and carbon-13 (^{13}C) nuclei.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **1,2,3-trinitrobenzene** is expected to show two distinct signals in the aromatic region, corresponding to the two types of protons on the benzene ring. The electron-withdrawing nature of the three nitro groups significantly deshields these protons, shifting their resonances downfield.

Table 1: Predicted ^1H NMR Spectroscopic Data for **1,2,3-Trinitrobenzene**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	8.5 - 8.8	Triplet	~8.0
H-4, H-6	8.2 - 8.5	Doublet	~8.0

Note: Predicted values are based on the analysis of similar nitroaromatic compounds. Actual experimental values may vary depending on the solvent and instrument parameters.

¹³C NMR Spectroscopy

Due to the molecule's asymmetry, the ¹³C NMR spectrum of **1,2,3-trinitrobenzene** is predicted to exhibit four distinct signals for the six carbon atoms of the benzene ring. The carbons directly attached to the nitro groups will be the most deshielded.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1,2,3-Trinitrobenzene**

Carbon	Predicted Chemical Shift (δ , ppm)
C-1, C-2, C-3	145 - 150
C-5	130 - 135
C-4, C-6	125 - 130

Note: Predicted values are based on established substituent effects on benzene ring chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of **1,2,3-trinitrobenzene** is dominated by the characteristic strong absorptions of the nitro (NO₂) functional groups.

Table 3: Characteristic IR Absorption Bands for **1,2,3-Trinitrobenzene**

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
Asymmetric NO ₂ Stretch	1530 - 1560	Strong
Symmetric NO ₂ Stretch	1340 - 1370	Strong
C-N Stretch	830 - 870	Medium
Aromatic C-H Stretch	3000 - 3100	Medium
Aromatic C=C Stretch	1400 - 1600	Medium to Weak
C-H Bending (out-of-plane)	700 - 900	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1,2,3-trinitrobenzene**. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (213.11 g/mol).

Table 4: Expected Major Fragments in the Mass Spectrum of **1,2,3-Trinitrobenzene**

m/z	Fragment
213	[M] ⁺ (Molecular Ion)
197	[M - O] ⁺
183	[M - NO] ⁺
167	[M - NO ₂] ⁺
121	[M - 2NO ₂] ⁺
75	[C ₆ H ₃] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a solid aromatic nitro compound like **1,2,3-trinitrobenzene**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1,2,3-trinitrobenzene** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. The concentration should be adjusted to obtain a good signal-to-noise ratio.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.
- **^1H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlet peaks for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .

IR Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Grind a small amount of **1,2,3-trinitrobenzene** (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** Record a background spectrum of the pure KBr pellet. Then, place the sample pellet in the beam path and record the sample spectrum. The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

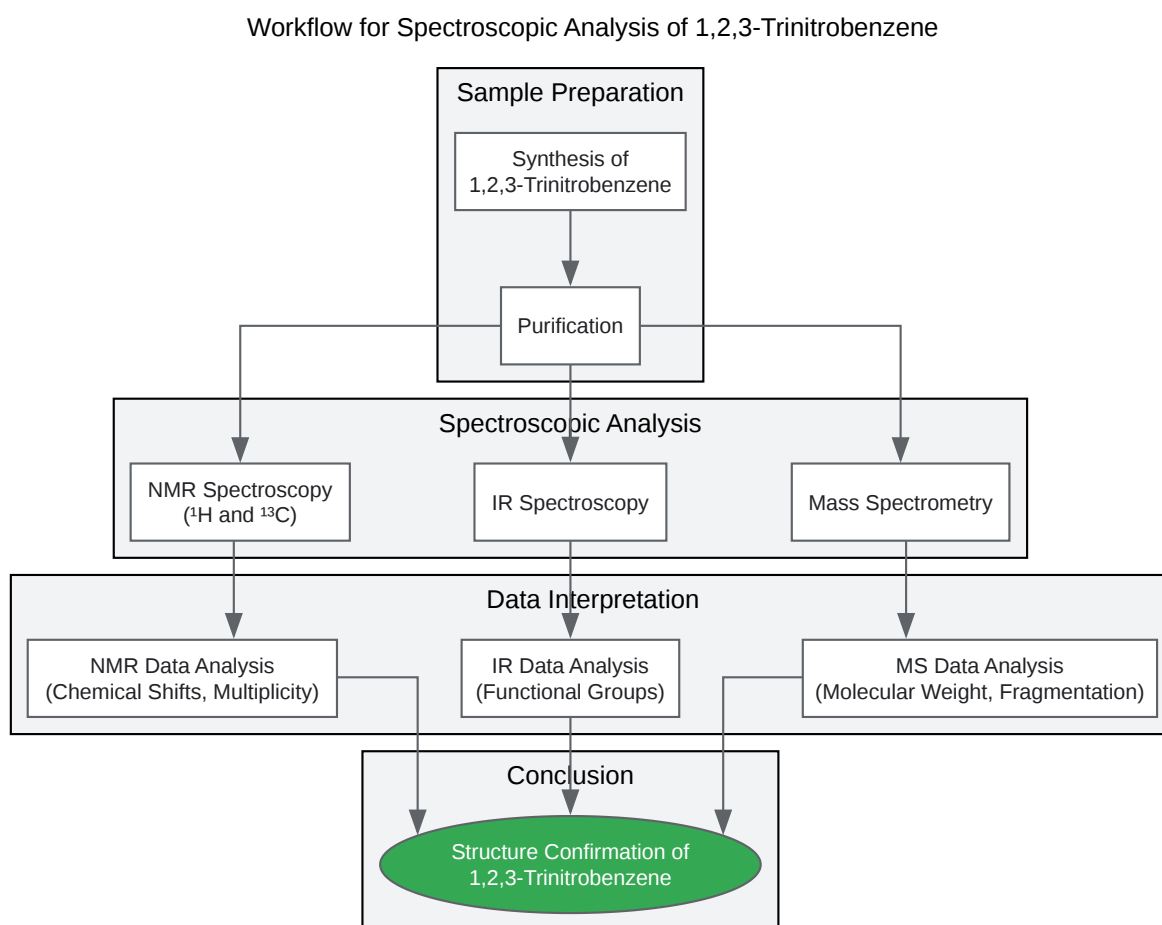
Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples.
- **Ionization Method:** Electron Ionization (EI) is a common method for volatile and thermally stable compounds like **1,2,3-trinitrobenzene**. A standard electron energy of 70 eV is typically used.

- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of **1,2,3-trinitrobenzene**.



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Spectroscopic Analysis Workflow

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